molecular formula C9H18O5 B14243658 2,2,3,3-Tetramethoxycyclopentan-1-ol CAS No. 189628-48-6

2,2,3,3-Tetramethoxycyclopentan-1-ol

Cat. No.: B14243658
CAS No.: 189628-48-6
M. Wt: 206.24 g/mol
InChI Key: GGMMXXSWXZOCFO-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethoxycyclopentan-1-ol is an organic compound belonging to the class of cycloalkanes It features a cyclopentane ring substituted with four methoxy groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetramethoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form the corresponding methoxy derivatives. The reaction conditions typically include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetramethoxycyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

Major Products Formed

    Oxidation: Formation of 2,2,3,3-Tetramethoxycyclopentanone.

    Reduction: Formation of 2,2,3,3-Tetramethoxycyclopentanol.

    Substitution: Formation of halogenated derivatives or other substituted cyclopentanes.

Scientific Research Applications

2,2,3,3-Tetramethoxycyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethoxycyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate enzyme activity and cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,4-Tetramethoxycyclopentan-1-ol
  • 2,2,3,3-Tetramethylcyclopentan-1-ol
  • 2,2,3,3-Tetramethoxycyclohexan-1-ol

Uniqueness

2,2,3,3-Tetramethoxycyclopentan-1-ol is unique due to its specific substitution pattern on the cyclopentane ring. The presence of four methoxy groups and a hydroxyl group provides distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

189628-48-6

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

2,2,3,3-tetramethoxycyclopentan-1-ol

InChI

InChI=1S/C9H18O5/c1-11-8(12-2)6-5-7(10)9(8,13-3)14-4/h7,10H,5-6H2,1-4H3

InChI Key

GGMMXXSWXZOCFO-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(C1(OC)OC)O)OC

Origin of Product

United States

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